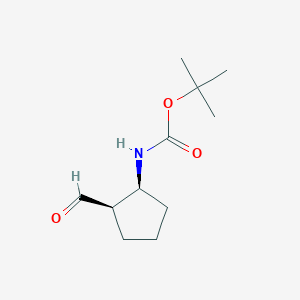

N-Boc-(+/-)-cis-2-formylcyclopentyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1S,2R)-2-formylcyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKOKOKLXKRPQB-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Studies of N Boc +/ Cis 2 Formylcyclopentyl Amine

Transformations Involving the Aldehyde Moiety

The aldehyde group in N-Boc-(+/-)-cis-2-formylcyclopentyl-amine is a key site for various chemical transformations, enabling the extension of the carbon skeleton and the introduction of new functional groups.

Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Wittig, Knoevenagel)

The aldehyde functionality readily participates in several fundamental carbon-carbon bond-forming reactions. These reactions are crucial for constructing more complex molecular architectures.

Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes into alkenes. N-protected α-amino aldehydes are known to undergo Wittig reactions with various phosphorus ylides to produce unsaturated N-protected allylic amines. nih.govresearchgate.net This reaction can be performed in a one-pot sequence involving the reduction of an N-protected α-amino ester to the corresponding aldehyde, which then reacts in situ with the Wittig reagent. This approach circumvents the need to isolate the often-unstable amino aldehyde intermediate. beilstein-journals.org The stereochemical outcome of the Wittig reaction on N-protected α-amino aldehydes can be influenced by the choice of solvent. researchgate.net

Aldol and Knoevenagel Reactions: While specific examples involving this compound are not prevalent in the reviewed literature, the aldehyde group is inherently reactive towards enolates and active methylene (B1212753) compounds in Aldol and Knoevenagel condensations, respectively. These reactions provide routes to β-hydroxy carbonyl compounds and α,β-unsaturated systems. Enzymatic carbon-carbon bond formation, including aldol reactions, has become a powerful tool for creating asymmetric molecules. researchgate.net

The following table summarizes the expected products from these reactions:

| Reaction Type | Reagent Example | Expected Product Structure |

| Wittig | Triphenylphosphonium ylide (Ph₃P=CHR) | N-Boc protected cyclopentyl vinyl amine |

| Aldol | Ketone enolate (e.g., from acetone) | β-hydroxy ketone derivative |

| Knoevenagel | Malonic acid derivative (e.g., diethyl malonate) | α,β-unsaturated ester derivative |

Reductive and Oxidative Transformations

The oxidation state of the aldehyde carbon can be easily modified through reduction to an alcohol or oxidation to a carboxylic acid.

Reductive Transformations: A common transformation of aldehydes is their reduction to primary alcohols. This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). In the context of N-Boc protected amino aldehydes, this reduction can be a step in a multi-step synthesis. For instance, N-Boc-protected aziridine (B145994) aldehydes are reduced with sodium borohydride as an intermediate step in the synthesis of oxazolidinones. researchgate.net

Oxidative Transformations: Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. Palladium-catalyzed Wacker-type oxidation has been reported for N-Boc protected indoles, indicating the compatibility of the N-Boc group with certain oxidative conditions. researchgate.net While direct oxidation of this compound is not specifically detailed, standard oxidation protocols are expected to be applicable.

Reductive Amination: The aldehyde can react with a primary amine to form an imine, which is then reduced in situ to a secondary amine. This process, known as reductive amination, is a powerful method for forming C-N bonds. organic-chemistry.orglibretexts.orglibretexts.org One-pot tandem direct reductive amination of aldehydes with primary amines followed by N-Boc protection is an efficient method for synthesizing N-Boc protected secondary amines. nih.govnih.gov This suggests that the aldehyde of this compound could be used to introduce a new amino group, which could then be orthogonally protected if necessary.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles.

Nucleophilic addition reactions are fundamental to the chemistry of aldehydes. nih.govnih.gov These reactions allow for the introduction of a variety of substituents. For this compound, this could include the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, or the addition of cyanide to form cyanohydrins, which are versatile synthetic intermediates. The stability of the N-Boc group under many nucleophilic conditions makes it an ideal protecting group for such transformations.

Reactions of the N-Boc Protected Amine

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability and the relative ease of its removal under specific conditions. researchgate.netnih.gov

Stability and Orthogonal Protection Strategies of the N-Boc Group

The N-Boc group is known for its robustness under a variety of reaction conditions, which is a key feature for its use in multi-step synthesis.

Stability: The Boc group is generally stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation. researchgate.netnih.gov This stability allows for a wide range of chemical transformations to be carried out on other parts of the molecule, such as the aldehyde moiety in this compound, without affecting the protected amine. For example, it is resistant to hydrolysis under most basic conditions. nih.gov

Orthogonal Protection Strategies: The stability of the Boc group to base allows for its use in conjunction with base-labile protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, in an orthogonal protection strategy. organic-chemistry.org This is particularly useful in complex syntheses where sequential deprotection of different amine groups is required.

The table below outlines the general stability of the N-Boc group under various conditions:

| Reagent/Condition | Stability of N-Boc Group |

| Strong Acids (e.g., TFA, HCl) | Labile |

| Strong Bases (e.g., NaOH, LDA) | Stable |

| Nucleophiles (e.g., Grignard, organolithiums) | Stable |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |

| Oxidizing Agents | Generally Stable |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable |

N-Deprotection Methodologies in Multi-step Synthesis

The removal of the Boc group is typically the final step in a synthetic sequence or an intermediate step to allow for further reaction at the amine.

The deprotection of an N-Boc group is most commonly achieved under acidic conditions. fishersci.co.uk This is a simple carbamate (B1207046) hydrolysis that is often fast and occurs at room temperature. fishersci.co.uk

Common deprotection methods include:

Acidic Hydrolysis: Treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate, is the most frequent method for Boc removal. fishersci.co.uknih.gov

Lewis Acids: Lewis acids such as zinc bromide can also be employed for deprotection. fishersci.co.uk

Thermal Deprotection: In some cases, the N-Boc group can be removed thermally, often in a continuous flow reactor at high temperatures. nih.gov

Alternative Reagents: Other reagents like oxalyl chloride in methanol (B129727) have been reported for mild deprotection of N-Boc groups at room temperature. nih.gov

The choice of deprotection method often depends on the sensitivity of other functional groups present in the molecule. reddit.com For molecules with acid-sensitive groups, milder conditions or alternative deprotection strategies are necessary.

Derivatization and Functional Group Interconversions of the N-Boc Amine

The presence of both a protected amine and a reactive aldehyde in "this compound" allows for a diverse range of chemical transformations. These modifications can be directed at the N-Boc protecting group, the formyl group, or involve both functionalities, leading to the synthesis of a variety of complex nitrogen-containing molecules.

The tert-butoxycarbonyl (Boc) protecting group is known for its stability under a wide range of reaction conditions, yet it can be selectively removed under acidic conditions. This allows for the unmasking of the amine functionality at a desired stage in a synthetic sequence, enabling further derivatization at the nitrogen atom.

Functional Group Transformations of the Formyl Group

The aldehyde functionality in this compound is a versatile handle for numerous functional group interconversions, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The formyl group can be readily oxidized to the corresponding carboxylic acid, yielding N-Boc-(+/-)-cis-2-carboxycyclopentyl-amine. This transformation is a key step in the synthesis of novel amino acids and peptide building blocks. A variety of oxidizing agents can be employed for this purpose, with common methods including the use of potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like sodium chlorite (B76162) (NaClO2) buffered with a phosphate (B84403) salt to prevent acidic deprotection of the Boc group. The resulting carboxylic acid can then be further derivatized, for example, by esterification or amidation.

Table 1: Representative Conditions for the Oxidation of Aldehydes to Carboxylic Acids in N-Boc Protected Systems

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference Compound Example |

|---|---|---|---|---|

| KMnO4 | Acetone/H2O | 0 - rt | 75-90 | N-Boc-piperidine-4-carbaldehyde |

| Jones Reagent | Acetone | 0 | 80-95 | N-Boc-pyrrolidine-2-carbaldehyde |

The reduction of the formyl group to a primary alcohol affords N-Boc-(+/-)-cis-2-(hydroxymethyl)cyclopentyl-amine. This amino alcohol is a valuable intermediate for the synthesis of ligands, catalysts, and biologically active compounds. The reduction can be achieved with high efficiency using various reducing agents. Sodium borohydride (NaBH4) in an alcoholic solvent is a common and mild choice. For substrates sensitive to protic solvents, lithium aluminum hydride (LiAlH4) in an ethereal solvent can be used, although care must be taken to avoid reaction with the Boc group under harsh conditions.

Table 2: Common Reducing Agents for the Conversion of Aldehydes to Alcohols

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference Compound Example |

|---|---|---|---|---|

| NaBH4 | Methanol | 0 - rt | 90-99 | N-Boc-4-formylpiperidine |

| LiAlH4 | THF | 0 | 85-95 | N-Boc-2-formylpyrrolidine |

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent site for the formation of new carbon-carbon bonds.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the formyl group into an alkene. mdpi.comorganic-chemistry.orgorgsyn.orgmdpi.com By reacting this compound with a phosphorus ylide (Wittig reagent), a variety of substituted vinyl groups can be introduced. The stereochemical outcome of the Wittig reaction (E/Z selectivity) can often be controlled by the choice of the ylide and the reaction conditions. organic-chemistry.orgmdpi.com This reaction opens up pathways to a wide array of derivatives with extended carbon skeletons.

Table 3: Examples of Wittig Olefination on N-Boc Protected Amino Aldehydes

| Wittig Reagent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Ph3P=CH2 | n-BuLi | THF | N-Boc-(+/-)-cis-2-vinylcyclopentyl-amine | 85 |

| Ph3P=CHCO2Et | NaH | DMF | N-Boc-(+/-)-cis-2-(2-ethoxycarbonylethenyl)cyclopentyl-amine | 78 (E/Z mixture) |

Grignard and Organolithium Addition: The addition of Grignard reagents or organolithium compounds to the formyl group results in the formation of secondary alcohols. This reaction allows for the introduction of a wide range of alkyl, aryl, and vinyl substituents at the carbon atom of the original formyl group, leading to a diverse set of chiral amino alcohols.

Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of bicyclic and polycyclic heterocyclic compounds through intramolecular reactions.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems. wikipedia.orgnih.govnih.gov While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, variations of this reaction can be envisioned for this compound. For instance, after deprotection of the Boc group, the resulting primary amine can react with an aromatic aldehyde, followed by an intramolecular cyclization if the cyclopentyl ring is appropriately substituted with an aromatic moiety. More directly, if the N-Boc amine is part of a larger structure containing an indole (B1671886) or other electron-rich aromatic ring, an intramolecular Pictet-Spengler-type cyclization onto the formyl group can be induced, leading to complex fused ring systems. wikipedia.orgnih.govnih.gov

Reductive Amination and Cyclization: Intramolecular reductive amination following deprotection of the Boc group can lead to the formation of fused bicyclic amines. Alternatively, reaction with an external amine, followed by cyclization, can produce a variety of heterocyclic structures. For example, condensation of the aldehyde with a hydrazine (B178648) derivative can lead to the formation of fused pyridazine (B1198779) or pyrazole (B372694) systems.

The derivatization and functional group interconversions of the N-Boc amine in this compound provide access to a rich variety of complex molecules with potential applications in medicinal chemistry and materials science. The strategic manipulation of the protected amine and the aldehyde functionalities allows for the construction of novel amino acids, amino alcohols, and intricate heterocyclic scaffolds.

Application As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Active Cyclopentylamine (B150401) Derivatives

No specific examples were found in the scientific literature of this compound being used as a direct precursor for the synthesis of named biologically active cyclopentylamine derivatives.

Synthesis of Natural Products and Analogs

A thorough search did not yield any instances of N-Boc-(+/-)-cis-2-formylcyclopentyl-amine being utilized as a key intermediate in the total synthesis of a natural product or its direct analogs. Synthetic routes for complex molecules are highly specific, and the use of this particular building block has not been documented.

Application in Pharmaceutical Lead Compound Synthesis

There is no available data linking this compound directly to the synthesis of pharmaceutical lead compounds. While cyclopentylamine derivatives are of interest in drug discovery, the specific contribution of this aldehyde has not been reported.

Contribution to the Stereocontrolled Construction of Diverse Carbocyclic Frameworks

The stereochemistry of the starting material could theoretically influence the stereochemical outcome of subsequent reactions. The cis relationship between the formyl and the Boc-amino group could direct the approach of reagents, leading to stereocontrolled products. However, no published studies were found that specifically investigate or demonstrate this principle using this compound.

Mechanistic Insights and Computational Investigations

Understanding Reaction Mechanisms in its Formation and Transformations

The synthesis of N-Boc-(+/-)-cis-2-formylcyclopentyl-amine and related compounds often relies on stereoselective carbon-carbon bond-forming reactions. The proline-catalyzed Mannich reaction, for instance, stands out as a highly effective method for producing β-amino aldehydes with excellent control over stereochemistry. 20.210.105nih.govnih.gov This reaction typically involves an aldehyde, an amine (often in the form of an N-Boc-imine), and a ketone or another aldehyde as the nucleophile, all brought together by an organocatalyst like proline. 20.210.105nih.govnih.gov

The stereoselectivity observed in the formation of cis-2-formylcyclopentylamine derivatives is determined by the relative energies of the transition states leading to the different possible stereoisomers. Density Functional Theory (DFT) has been employed to investigate the stereoselective step in similar proline-catalyzed Mannich reactions. researchgate.net For example, in the reaction of cyclohexanone (B45756) with formaldehyde (B43269) and aniline, the activation energies for the formation of the (S)- and (R)-intermediates were calculated to be 8.5 and 12.4 kcal/mol, respectively. researchgate.net This energy difference correctly predicts the experimentally observed major product. researchgate.net

This model suggests that in the formation of this compound, the catalyst (e.g., (S)-proline) reacts with a cyclopentanone (B42830) precursor to form a nucleophilic enamine. This enamine then attacks an N-Boc-imine. The facial selectivity of this attack is dictated by the geometry of the transition state, which is stabilized by hydrogen bonding interactions involving the carboxylic acid group of the proline catalyst. The lower energy transition state is the one that minimizes steric hindrance between the bulky N-Boc group and the cyclopentyl ring, leading to the preferential formation of the cis diastereomer.

Table 1: Calculated Activation Energies in a Proline-Catalyzed Mannich Reaction

| Transition State | Product Configuration | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| TS1 | (S)-intermediate | 8.5 |

| TS2 | (R)-intermediate | 12.4 |

Data extrapolated from a study on a similar cyclohexanone system. researchgate.net

Catalysis is central to achieving high selectivity and yield in the synthesis of chiral molecules like this compound. Organocatalysts, particularly amino acids like proline and its derivatives, activate carbonyl compounds by forming nucleophilic enamine intermediates. 20.210.105 This mode of activation is crucial for reactions involving less reactive nucleophiles, such as acetaldehyde. 20.210.105

In the context of the proline-catalyzed Mannich reaction with N-Boc-imines, the catalyst plays a dual role. Firstly, it facilitates the formation of the enamine from the cyclopentanone precursor. Secondly, the carboxylic acid moiety of proline acts as a Brønsted acid, activating the imine electrophile and orienting the reactants within the transition state assembly through a network of hydrogen bonds. This precise organization within the catalyst's chiral environment is what ultimately directs the stereochemical outcome, favoring one diastereomer over the other. The use of N-Boc protected imines has been shown to significantly broaden the scope and utility of this reaction, leading to crystalline β-amino aldehydes in excellent yields and with high diastereo- and enantioselectivities. 20.210.105nih.gov

Application of Computational Chemistry

Computational chemistry provides a molecular-level understanding that complements experimental findings. Methods like Density Functional Theory (DFT) are instrumental in predicting reactivity, analyzing conformational preferences, and validating proposed reaction mechanisms.

Theoretical calculations can predict the feasibility and stereochemical outcome of reactions involving this compound. By calculating the energies of reactants, transition states, and products, a comprehensive energy profile of the reaction pathway can be constructed. As seen in analogous systems, the difference in the activation energies of competing transition states allows for a quantitative prediction of diastereomeric ratios. researchgate.net

For the formation of the target compound, computational models would focus on the key C-C bond-forming step. The calculations would assess the different modes of approach of the enamine to the N-Boc-imine, taking into account the steric and electronic influences of the substituents and the catalyst. These models can be further refined by including solvent effects, which can significantly impact the stability of charged intermediates and transition states.

The stereochemical control in the synthesis of this compound is intrinsically linked to the conformational preferences of the reactants and transition states. The five-membered cyclopentyl ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The substituents on the ring will preferentially occupy positions that minimize steric strain.

Computational studies on similar cyclic and N-Boc protected systems have shown that the carbamate (B1207046) group of the N-Boc moiety can exist in a dynamic equilibrium between two conformers due to restricted rotation around the C-N bond. mdpi.com The relative stability of these conformers can be influenced by the solvent. mdpi.com In the transition state of the reaction, the preferred conformation of the cyclopentyl ring and the orientation of the N-Boc group will influence the facial selectivity of the attack, thereby determining the cis or trans configuration of the product. DFT calculations can be used to determine the energies of these different conformations and identify the lowest energy pathway that leads to the observed product. mdpi.com

Table 2: Factors Influencing Stereochemical Control

| Factor | Description |

|---|---|

| Catalyst Structure | The chirality of the catalyst (e.g., (S)-proline) creates a chiral environment that favors one transition state over another. |

| Reactant Conformation | The puckering of the cyclopentyl ring and the orientation of the N-Boc group influence the direction of nucleophilic attack. |

| Steric Hindrance | Minimization of steric clashes between the bulky substituents in the transition state is a key driving force for selectivity. |

Computational chemistry serves as a crucial tool for validating experimentally proposed reaction mechanisms. By comparing computationally predicted outcomes with experimental observations, the plausibility of a proposed pathway can be assessed. For instance, if a proposed mechanism involves a specific intermediate, computational methods can be used to calculate its structure and energy to determine if it represents a stable point on the potential energy surface.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state indeed connects the correct reactants and products along the reaction coordinate. This validation process provides a high degree of confidence in the proposed mechanistic model and deepens the understanding of the factors that control the reaction's outcome.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign methods for constructing key synthetic intermediates is a central theme in modern organic chemistry. For N-Boc-(+/-)-cis-2-formylcyclopentyl-amine, future research will likely concentrate on developing synthetic routes that improve upon classical methods in terms of atom economy, step count, and waste reduction.

Current research in synthetic methodology offers several promising directions. The application of catalytic asymmetric [3+2] cycloadditions, for instance, presents a powerful strategy for constructing functionalized cyclopentane (B165970) rings with high stereocontrol. organic-chemistry.org Adapting such methods could allow for the direct and enantioselective synthesis of the cyclopentylamine (B150401) core from simpler acyclic precursors. Furthermore, developing sustainable protocols using water-mediated, catalyst-free conditions for the N-tert-butoxycarbonylation (N-Boc protection) step could significantly reduce the environmental impact of the synthesis. nih.gov Research into green and eco-friendly routes for Boc protection has demonstrated the feasibility of performing this common transformation without organic solvents and catalysts, achieving nearly quantitative yields. researchgate.net

Another avenue involves re-engineering the synthesis from readily available starting materials through novel catalytic processes. For example, methods that utilize transition-metal catalysis could enable the direct functionalization of C-H bonds on a cyclopentane precursor, potentially shortening the synthetic sequence required to install the formyl and amino groups.

Table 1: Comparison of Potential Synthetic Route Enhancements

| Enhancement Strategy | Potential Advantage | Relevant Research Area |

|---|---|---|

| Asymmetric Cycloaddition | High enantioselectivity and stereocontrol in ring formation | Catalytic asymmetric synthesis organic-chemistry.org |

| Biocatalysis | High selectivity under mild conditions, reduced environmental impact | Enzyme-catalyzed reactions |

| C-H Functionalization | Reduced step count, improved atom economy | Transition-metal catalysis |

Exploration of New Reactivity Profiles for the Formylcyclopentyl-amine Scaffold

The bifunctional nature of this compound—a protected primary amine and an aldehyde—offers a rich platform for exploring novel reactivity. The cis-relationship of these groups on the cyclopentane ring can be exploited to achieve unique stereochemical outcomes in subsequent transformations.

Future research is expected to delve into reactions that take advantage of this distinct spatial arrangement. Intramolecular reactions, such as cyclizations or rearrangements, could be triggered to form complex bicyclic structures that are otherwise difficult to access. The aldehyde can serve as a handle for a wide array of transformations, including multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity from simple starting materials. scirp.org For example, an MCR involving the formylcyclopentyl-amine, an isocyanide, and a carboxylic acid could generate a library of diverse, highly functionalized cyclopentyl-containing peptidomimetics.

The N-Boc protecting group, while generally stable, also exhibits its own reactivity that can be harnessed. researchgate.net Under specific conditions, the carbamate (B1207046) can participate in cyclization reactions or be transformed into other functional groups. Investigating these less common reactions in the context of the formylcyclopentyl-amine scaffold could unlock new synthetic pathways. Furthermore, the development of metal-free, redox-neutral methods for the site-specific addition of functional groups to the aldehyde, such as the thiol-promoted addition of 1,3-dioxolane (B20135) to imines, could provide valuable protected α-amino aldehyde derivatives for further synthesis. organic-chemistry.org

Advanced Applications in Total Synthesis of Complex Molecules

Substituted cyclopentane and cyclopentene (B43876) units are core components of numerous biologically active natural products. researchgate.netontosight.ai The this compound scaffold represents a versatile building block for the enantiodivergent synthesis of such complex molecules. Its pre-installed functional handles and defined stereochemistry make it an attractive starting point for constructing larger, more intricate molecular architectures.

Future applications in total synthesis will likely leverage this compound as a key intermediate for accessing families of natural products. For example, many prostaglandins (B1171923) and their analogues contain a functionalized cyclopentane core. The formyl and amino groups on the scaffold could be elaborated through stereocontrolled reactions to build the characteristic side chains of these lipids. Similarly, the synthesis of complex cyclodepsipeptide natural products, which often contain non-proteinogenic amino acids and intricate stereochemical arrangements, could benefit from incorporating this building block. nih.gov

Diversity-oriented synthesis (DOS) is another area where this scaffold could see advanced application. mdpi.com By systematically exploring the reactivity of the aldehyde and the protected amine, libraries of novel, structurally diverse small molecules can be generated. These libraries are valuable resources in drug discovery for screening against various biological targets. The cyclopentane core provides a rigid, three-dimensional framework that is often found in bioactive compounds, making the resulting molecules particularly relevant for pharmaceutical research.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. mdpi.comresearchgate.net The synthesis and derivatization of this compound are well-suited for integration with these modern technologies.

Continuous flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. rsc.org The synthesis of intermediates can be telescoped into a multi-step continuous flow process, eliminating the need for isolation and purification of intermediates. mpg.dersc.org This approach is particularly advantageous for handling sensitive reagents or intermediates. For instance, the generation and immediate use of a reactive species in a flow reactor can minimize decomposition and side reactions. uc.pt The synthesis of N-Boc protected 7-azaindolines has been successfully demonstrated in a flow reactor, with results comparable to the batch approach, highlighting the potential for this technology. apolloscientific.co.uk

Automated synthesis platforms can further accelerate research by enabling the rapid preparation and screening of derivatives. nii.ac.jp By combining robotic liquid handlers with software-controlled reaction protocols, a large number of reactions can be performed in parallel. For example, an automated platform could be used to react this compound with a diverse set of coupling partners to quickly generate a library of new compounds for biological evaluation. The automated synthesis of peptide C-terminal aldehydes has already been established, providing a precedent for the application of this technology to similar molecules. acs.org

Table 2: Advantages of Integrating Modern Synthesis Technologies

| Technology | Key Benefit | Specific Application Example |

|---|---|---|

| Flow Chemistry | Enhanced safety, scalability, and control | Telescoped synthesis of the title compound, minimizing isolation of intermediates. mpg.dersc.org |

| Precise temperature and residence time control | Optimization of cyclization or other sensitive reaction steps. apolloscientific.co.uk | |

| Automated Synthesis | High-throughput synthesis and screening | Parallel synthesis of a library of derivatives via reductive amination of the aldehyde. |

Q & A

Q. What are the standard synthetic routes for preparing N-Boc-(±)-cis-2-formylcyclopentyl-amine, and how is reaction progress monitored?

The synthesis typically involves Williamson ether synthesis or Mitsunobu reaction conditions to introduce the Boc-protected amine group. Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane systems. Post-reaction, the crude product is purified via flash chromatography on 230–400 mesh silica gel. For intermediates requiring stereochemical control, chiral HPLC (e.g., RegisPack columns) is employed to isolate enantiomers .

Q. How is the purity and stereochemical integrity of N-Boc-(±)-cis-2-formylcyclopentyl-amine validated post-synthesis?

- Purity : Validated using analytical HPLC (>95% purity) with UV detection.

- Stereochemical integrity : Confirmed via chiral HPLC (e.g., RegisCell columns) to ensure enantiomeric excess (>99% in optimized cases).

- Structural confirmation : ¹H/¹³C NMR (Bruker DPX-400 MHz) and high-resolution mass spectrometry (HRMS) in ESI mode. Optical rotation values are recorded using an Autopol IV polarimeter to verify chiral centers .

Q. What safety protocols are critical when handling N-Boc-protected amines during synthesis?

- Use gloves, protective eyewear, and masks to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile reagents (e.g., TFA, HCl gas during deprotection).

- Waste disposal : Segregate halogenated solvents (e.g., CH₂Cl₂) and acidic residues for professional hazardous waste treatment .

Advanced Research Questions

Q. What strategies are effective for resolving stereoisomers of N-Boc-protected cyclopentylamine derivatives?

- Chiral HPLC : Preparative-scale separation using RegisPack columns (hexane/isopropanol mobile phase) achieves baseline resolution of (±)-cis isomers.

- Dynamic kinetic resolution : Explore asymmetric catalysis (e.g., chiral palladium complexes) during cyclopentane ring formation to bias stereochemistry.

- Computational modeling : Use DFT calculations to predict enantiomer stability and guide solvent selection for crystallization .

Q. How can researchers address contradictions in biological activity data for structurally similar N-Boc-cyclopentylamine derivatives?

- Comparative structural analysis : Overlay X-ray crystallography or NMR-derived structures to identify conformational differences impacting receptor binding.

- Dose-response studies : Test enantiomers separately to isolate stereospecific effects (e.g., serotonin receptor agonism vs. off-target activity).

- Metabolite profiling : Use LC-MS to rule out degradation products interfering with bioassays .

Q. What methodological challenges arise when scaling up the deprotection of N-Boc-(±)-cis-2-formylcyclopentyl-amine to free amines?

- Acid selection : HCl (g) in ether provides high-yield HCl salts but requires strict moisture control. TFA in CH₂Cl₂ is faster but introduces trifluoroacetate counterions, complicating downstream applications.

- Side reactions : Monitor for formyl group oxidation during prolonged acid exposure. Use low-temperature (0–5°C) conditions to minimize degradation.

- Workflow integration : Couple deprotection with in-situ Schlenk techniques to isolate air-sensitive free amines .

Q. How can researchers optimize the regioselectivity of formyl group introduction on the cyclopentane ring?

- Directed ortho-metalation : Use lithiation strategies with directing groups (e.g., Boc-protected amines) to position the formyl group at C2.

- Enzymatic oxidation : Test cytochrome P450 mimics for site-specific oxidation of methylene groups.

- Kinetic vs. thermodynamic control : Vary reaction temperature and catalyst loading (e.g., Pd(OAc)₂) to favor cis/trans isomer ratios .

Methodological Comparison Table

| Parameter | Williamson Synthesis | Mitsunobu Reaction | Chiral HPLC Separation |

|---|---|---|---|

| Reagents | Alkyl halides, NaH | DIAD, Ph₃P | Hexane/isopropanol |

| Stereochemical Outcome | Racemic mixture | Retention of configuration | Baseline resolution of enantiomers |

| Purification | Flash chromatography | Flash chromatography | Preparative chiral columns |

| Key Limitation | Competing elimination | High cost of reagents | Low throughput for large scales |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.